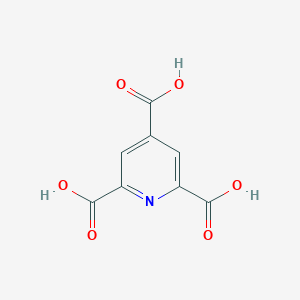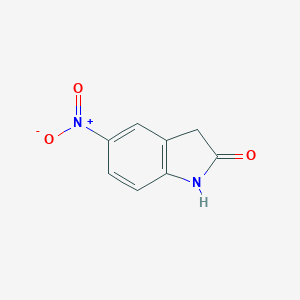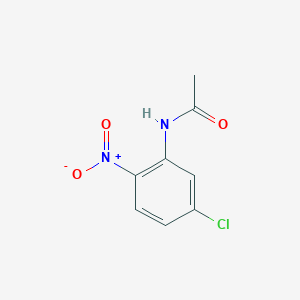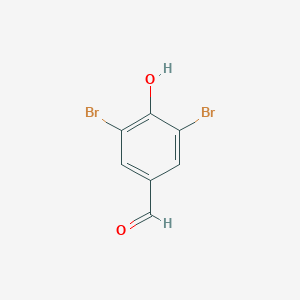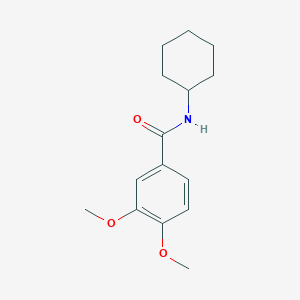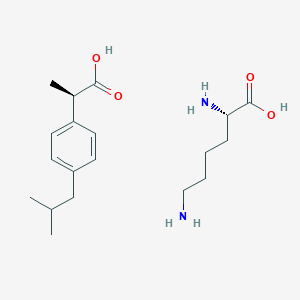![molecular formula C10H14N2O B181613 n-[4-(dimethylamino)phenyl]acetamide CAS No. 7463-28-7](/img/structure/B181613.png)
n-[4-(dimethylamino)phenyl]acetamide
Übersicht
Beschreibung
4’-Dimethylaminoacetanilide is an organic compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . It is a derivative of acetanilide, where the amino group is substituted with a dimethylamino group at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4’-Dimethylaminoacetanilide can be synthesized through the N,N-dimethylation of 4’-aminoacetanilide using methanol as a methylating agent. The reaction is typically carried out in a stainless reactor bomb under an inert atmosphere at 120°C for 17 hours. The products are then isolated by silica gel column chromatography .
Industrial Production Methods: Industrial production of 4’-Dimethylaminoacetanilide follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4’-Dimethylaminoacetanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the dimethylamino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Parent amine.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
4’-Dimethylaminoacetanilide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4’-Dimethylaminoacetanilide involves its interaction with specific molecular targets. The dimethylamino group enhances its ability to form hydrogen bonds and interact with biological macromolecules. This interaction can inhibit enzyme activity or alter protein conformation, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Acetanilide: The parent compound, which lacks the dimethylamino group.
N,N-Dimethylaniline: A similar compound where the acetanilide moiety is replaced with aniline.
4-Aminoacetanilide: The precursor in the synthesis of 4’-Dimethylaminoacetanilide.
Uniqueness: 4’-Dimethylaminoacetanilide is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and interaction with various reagents and biological targets, making it a valuable compound in research and industry .
Eigenschaften
CAS-Nummer |
7463-28-7 |
|---|---|
Molekularformel |
C10H14N2O |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
N-[4-(dimethylamino)phenyl]acetamide |
InChI |
InChI=1S/C10H14N2O/c1-8(13)11-9-4-6-10(7-5-9)12(2)3/h4-7H,1-3H3,(H,11,13) |
InChI-Schlüssel |
XZEJXEZIWLTFJR-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)N(C)C |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)N(C)C |
Key on ui other cas no. |
7463-28-7 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
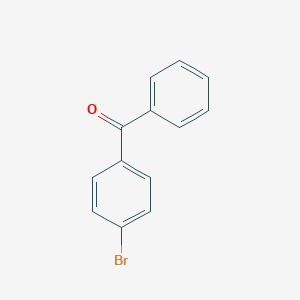
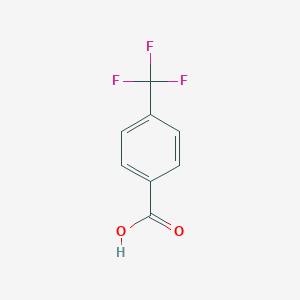

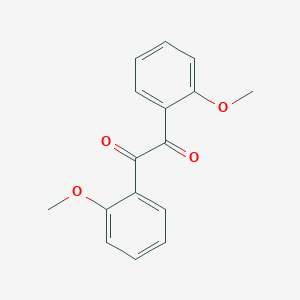
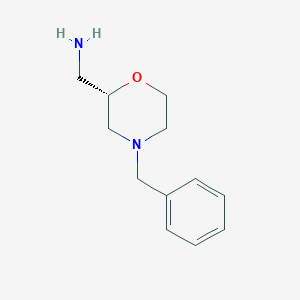

![4-methyl-N-(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B181543.png)
